(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
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Overview
Description
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of cyclopentene, featuring an amino group and a carboxylate ester. This compound is often used in research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and quality control is also common to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride
- (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
Uniqueness
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is unique due to its methyl ester group, which imparts different chemical properties compared to its acid counterparts. This modification can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRZYIXFKDJEK-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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